2-Bromo-3,5,6-trichloropyridine
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Overview
Description
2-Bromo-3,5,6-trichloropyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of multiple halogen atoms in this compound makes it a valuable intermediate in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5,6-trichloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3,5,6-trichloropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,5,6-trichloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media can be employed.
Major Products: The major products formed from these reactions include substituted pyridines, pyridine oxides, and reduced pyridine derivatives .
Scientific Research Applications
2-Bromo-3,5,6-trichloropyridine finds applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3,5,6-trichloropyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms make it highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The electron-deficient nature of the pyridine ring facilitates these reactions, leading to the formation of diverse products .
Comparison with Similar Compounds
2,3,5-Trichloropyridine: Another halogenated pyridine derivative with similar reactivity but different substitution patterns.
2-Bromo-3,4,5-trichloropyridine: A closely related compound with bromine and chlorine atoms at different positions on the pyridine ring.
Pentachloropyridine: A fully chlorinated pyridine derivative with distinct chemical properties and applications.
Uniqueness: 2-Bromo-3,5,6-trichloropyridine is unique due to its specific halogenation pattern, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic processes. Its ability to undergo selective nucleophilic substitution and other reactions makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
2-bromo-3,5,6-trichloropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl3N/c6-4-2(7)1-3(8)5(9)10-4/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJJNUSSBJLYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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